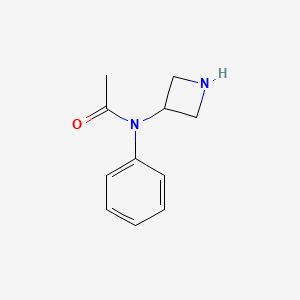N-(azetidin-3-yl)-N-phenylacetamide
CAS No.:
Cat. No.: VC18498222
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H14N2O |
|---|---|
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | N-(azetidin-3-yl)-N-phenylacetamide |
| Standard InChI | InChI=1S/C11H14N2O/c1-9(14)13(11-7-12-8-11)10-5-3-2-4-6-10/h2-6,11-12H,7-8H2,1H3 |
| Standard InChI Key | ZJGRTHWNUTUWEN-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N(C1CNC1)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
N-(Azetidin-3-yl)-N-phenylacetamide is a secondary acetamide featuring a three-membered azetidine ring substituted at the 3-position. Its molecular formula is C₁₁H₁₄N₂O, with a molecular weight of 190.24 g/mol . The compound’s structure (Fig. 1) includes:
-
Azetidine ring: A saturated four-membered ring with one nitrogen atom.
-
Acetamide group: A carbonyl-linked amine (-NH-C(O)-CH₃).
-
Phenyl substituent: An aromatic ring attached to the nitrogen atom.
Key Identifiers:
The compact azetidine ring introduces strain, potentially enhancing reactivity and interaction with biological targets.
Synthesis and Structural Characterization
Synthetic Pathways
While no direct synthesis of N-(azetidin-3-yl)-N-phenylacetamide is documented, analogous methods for azetidinone derivatives provide a framework. A common approach involves:
-
Schiff Base Formation: Condensation of amines with carbonyl compounds.
-
Azetidinone Ring Closure: Cyclization using chloroacetyl chloride or similar reagents .
For example, Trivedi and Maru (2020) synthesized quinoline-azetidinone hybrids via:
-
Step 1: Cyclization of nicotinohydrazide with carbon disulfide to form oxadiazole-thiol intermediates .
-
Step 2: Condensation with 2-chloroquinoline-3-carbaldehyde .
-
Step 3: Reaction with substituted anilines and chloroacetyl chloride to yield azetidin-2-one derivatives .
Adapting this, N-(azetidin-3-yl)-N-phenylacetamide could be synthesized through:
-
N-phenylacetamide Preparation: Acetanilide treatment with phosphoryl chloride and DMF .
-
Azetidine Ring Formation: Annulation using chloroacetyl chloride and triethylamine .
Spectral Characterization
Spectral data for analogous compounds include:
-
¹H NMR: Peaks at δ 5.16–5.44 ppm (azetidinone protons), δ 7.10–8.80 ppm (aromatic protons) .
-
¹³C NMR: Signals at δ 61.45–66.97 ppm (azetidinone carbons), δ 120–150 ppm (aromatic carbons) .
-
Mass Spectrometry: Molecular ion peaks consistent with theoretical weights (e.g., m/z 190 for C₁₁H₁₄N₂O) .
| Compound | MIC (μg/mL) vs Bacteria/Fungi | Key Targets |
|---|---|---|
| 8a (Analog) | 12.5 (S. aureus) | Gram-positive bacteria |
| 8d (Analog) | 25 (E. coli) | Gram-negative bacteria |
| 8h (Analog) | 6.25 (C. albicans) | Fungal strains |
N-(Azetidin-3-yl)-N-phenylacetamide’s phenyl and azetidine groups may enhance membrane penetration, disrupting microbial cell walls .
Mechanism of Action
Applications in Medicinal Chemistry
Drug Development
The compound’s scaffold is ideal for:
-
Antimicrobial Agents: Optimizing substituents to improve potency .
-
Central Nervous System (CNS) Drugs: Azetidine’s small size enhances blood-brain barrier permeability .
Structural Modifications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume